molecular formula C18H18N2O2 B4517791 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4517791
M. Wt: 294.3 g/mol
InChI Key: SRQWRIPBOIFXMT-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that features an indole moiety linked to an acetamide group, which is further substituted with a 4-methoxybenzyl group

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Substitution with 4-Methoxybenzyl Group: The final step involves the nucleophilic substitution of the acetamide derivative with 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the indole ring to indoline.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The 4-methoxybenzyl group may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-benzylacetamide: Lacks the methoxy group, which may affect its biological activity and binding properties.

    2-(1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide: Contains a chlorine substituent instead of a methoxy group, potentially altering its reactivity and applications.

Properties

IUPAC Name

2-indol-1-yl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-8-6-14(7-9-16)12-19-18(21)13-20-11-10-15-4-2-3-5-17(15)20/h2-11H,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQWRIPBOIFXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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